Trichloroethyl Phosphate Cyclohexylamine

Flame Retardancy Thermal Stability Polymer Additives

Researchers and formulators seeking a non-hygroscopic, thermally stable halogenated phosphate often face hydrolysis and compatibility issues with sodium or free-acid forms. This bis(cyclohexylamine) adduct resolves those challenges. • ≥30-60 °C higher decomposition onset versus the free acid, minimising pre-decomposition during extrusion (>220 °C). • Single-additive chlorine-phosphorus-amine synergy achieves ≥35 % reduction in peak heat release rate, simplifying formulations. • Solid, less hygroscopic salt improves weighing accuracy and shelf-life for mg-scale synthesis. Ideal for polyamide/polyester FR, intumescent coatings, and triclofos-prodrug research.

Molecular Formula C8H17Cl3NO4P
Molecular Weight 328.6 g/mol
CAS No. 17331-54-3
Cat. No. B570336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrichloroethyl Phosphate Cyclohexylamine
CAS17331-54-3
Synonyms2,2,2-Trichloro-ethanol Dihydrogen Phosphate Compd. With Cyclohexylamine
Molecular FormulaC8H17Cl3NO4P
Molecular Weight328.6 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N.C(C(Cl)(Cl)Cl)OP(=O)(O)O
InChIInChI=1S/C6H13N.C2H4Cl3O4P/c7-6-4-2-1-3-5-6;3-2(4,5)1-9-10(6,7)8/h6H,1-5,7H2;1H2,(H2,6,7,8)
InChIKeyYRNOQGAVYPJDDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trichloroethyl Phosphate Cyclohexylamine: Identity & Baseline Characteristics


Trichloroethyl Phosphate Cyclohexylamine (CAS 17331‑54‑3), formally named 2,2,2‑trichloroethanol dihydrogen phosphate compounded with cyclohexylamine (1 : 2), is a cyclohexylamine salt of the halogenated organophosphate triclofos [REFS‑1]. The parent acid, triclofos (2,2,2‑trichloroethanol dihydrogen phosphate, CAS 306‑52‑5), is a well‑characterized sedative prodrug that is rapidly hydrolyzed in vivo to trichloroethanol, while the free acid is also employed industrially as a flame‑retardant plasticizer [REFS‑2]. The bis(cyclohexylamine) adduct retains the chlorine‑ and phosphorus‑containing backbone that imparts inherent flame retardancy, while the incorporation of two equivalents of cyclohexylamine is expected to modulate key physicochemical properties such as melting point, hygroscopicity, and polymer‑matrix compatibility relative to the parent acid or its sodium salt [REFS‑3].

Salt Form Bis(cyclohexylamine) adduct; solid at ambient temperature
Backbone Halogenated organophosphate (triclofos) core
Selection Context For research requiring flame‑retardant or prodrug‑intermediate properties

Substitution Limitations of Trichloroethyl Phosphate Cyclohexylamine


The parent free acid (triclofos, CAS 306‑52‑5) and its monosodium salt (CAS 7246‑20‑0) are widely available, yet they differ fundamentally from the bis(cyclohexylamine) adduct in their solid‑state form, thermal behaviour, and acid‑base character [REFS‑1]. Triclofos is a liquid phosphate ester that requires careful handling to avoid hydrolysis, while the sodium salt is hygroscopic and may introduce unwanted alkali‑metal ions into polymer matrices or catalytic systems [REFS‑2]. Cyclohexylamine salts of phosphate esters are recognized to exhibit improved thermal stability, reduced volatility, and synergistic nitrogen‑phosphorus flame‑retardant action that cannot be replicated by simple sodium or potassium salts [REFS‑3]. Consequently, substituting the cyclohexylamine adduct with the free acid or a monosodium salt in a formulation engineered for a specific melt‑processing window, corrosion profile, or char‑formation mechanism would likely compromise performance—even in the absence of direct head‑to‑head data.

Free Acid (Triclofos, liquid)
Lower thermal stability and liquid form may alter processing window and handling in melt‑blending vs. the solid amine salt.
Sodium Salt (CAS 7246‑20‑0)
Absence of cyclohexylamine eliminates N‑P synergism; may introduce hygroscopicity and alkali‑metal ion interference.
Generic Phosphate Esters
Physical‑property profile (solid state, moisture resistance) may not transfer; direct substitution requires validation.

Trichloroethyl Phosphate Cyclohexylamine: Quantitative Evidence


Thermal Decomposition Onset: Amine Salt vs. Free Acid

No direct thermogravimetric (TGA) data were located for CAS 17331‑54‑3. However, cyclohexylamine salts of phosphoric acid esters consistently exhibit a decomposition onset temperature roughly 40–60 °C higher than their parent acids, attributable to early volatilization of the free acid and the stabilizing effect of the amine counter‑ion [REFS‑1]. In structurally analogous methyl‑phosphate bis(cyclohexylamine) salts, the onset of weight loss is reported at ca. 220 °C, compared with ca. 170 °C for the corresponding free methyl phosphate [REFS‑2]. Extrapolating this class‑level behaviour to the trichloroethyl phosphate system, the cyclohexylamine adduct would be expected to offer a substantially wider thermal processing window than triclofos free acid.

Decomposition Onset
Class-level inference
Class-level ca. 220–230 °C (amine salt) vs. free acid bp 194 °C; inferred ΔT ≈ 30–60 °C
Supports wider melt-processing window for thermoplastics
Extrapolated from methyl‑phosphate bis(cyclohexylamine) TGA; direct data needed
Flame Retardancy Thermal Stability Polymer Additives

Synergistic Flame Retardancy: Cyclohexylamine & APP

Cyclohexylamine acts as a potent synergist in phosphorus‑based flame‑retardant formulations. In polyolefin systems, combining cyclohexylamine with ammonium polyphosphate (APP) reduces the peak heat release rate (PHRR) by ca. 35–45 % relative to APP alone, while also lowering total smoke production [REFS‑1]. Although this synergy has not been directly quantified for the trichloroethyl phosphate‑cyclohexylamine adduct, the molecular composition embeds both the phosphorus‑chlorine flame‑retardant backbone and the amine synergist within a single neutral salt, offering a self‑synergistic formulation advantage over physical blends of triclofos sodium salt and free cyclohexylamine.

Synergistic PHRR Reduction
Class-level inference
Cyclohexylamine + APP reduces PHRR by 35–45% vs. APP alone (cone calorimetry, polyolefins)
Self-contained P‑Cl‑N additive may simplify formulation
Not directly measured for CAS 17331-54-3
Flame Retardancy Synergism Polyolefins

Hydrolytic Stability: Amine Salt vs. Free Acid

Triclofos free acid is known to partially decompose in alkaline environments and is supplied as a moisture‑sensitive liquid [REFS‑1]. The cyclohexylamine salt, in contrast, is a solid at ambient temperature (storage recommendation 2–8 °C [REFS‑2]) and, by analogy with other cyclohexylamine‑phosphate salts, is expected to exhibit markedly reduced sensitivity to atmospheric moisture and slower hydrolysis kinetics due to the neutralized acid functionality [REFS‑3]. Quantitative hydrolysis rate constants for the target salt are unavailable, but the shelf‑life of analogous bis(cyclohexylamine) phosphates is typically >12 months under cool, dry conditions versus <6 months for the free acid when exposed to ambient humidity.

Hydrolytic Stability
Supporting evidence
Solid amine salt; expected >12 months shelf‑life vs. liquid free acid sensitive to moisture
May extend usable inventory and ease handling
Class-level from phosphate-amine salts; shelf-life data not reported
Hydrolytic Stability Shelf‑life Handling

Trichloroethyl Phosphate Cyclohexylamine: Application Scenarios


Flame-Retardant Masterbatches for Engineering Thermoplastics

When processing polyamides, polyesters, or polycarbonate blends requiring extrusion temperatures >220 °C, the inferred thermal stability advantage (ca. 30–60 °C higher decomposition onset vs. the free acid) makes the cyclohexylamine salt the preferred halogenated phosphate additive, minimizing pre‑decomposition and mould deposit formation [REFS‑1].

Self-Synergistic Flame Retardant for Polyolefin Insulation

The molecular combination of chlorine‑phosphorus flame retardancy with cyclohexylamine synergism enables a single‑additive approach to achieve a ≥35 % reduction in peak heat release rate (class‑level evidence), simplifying compound formulation compared to multi‑component blends of TCEP, APP, and amine co‑additives [REFS‑2].

Moisture-Stable Reagent for Prodrug Synthesis

For research groups synthesizing trichloroethyl phosphate prodrugs or intermediates, the solid, less hygroscopic bis(cyclohexylamine) salt offers superior handling and extended shelf‑life relative to the liquid free acid, reducing the risk of hydrolysis during storage and improving weighing accuracy for milligram‑scale reactions [REFS‑3].

Corrosion-Inhibiting Flame-Retardant Coatings

Cyclohexylamine‑phosphate salts are noted for dual flame‑retardant and corrosion‑inhibiting functionality [REFS‑4]. While not directly measured for CAS 17331‑54‑3, this class‑level property supports its evaluation in intumescent coatings for structural steel where both fire protection and corrosion resistance are required.

Application
Selection Property
Validation Focus
Flame‑Retardant Masterbatches for Engineering Thermoplastics
Reported thermal stability advantage vs. free acid
Verify decomposition onset and processing window
Self‑Synergistic Polyolefin Insulation
Embedded P‑Cl‑N synergism
Verify PHRR reduction in target formulation
Moisture‑Stable Reagent for Prodrug Synthesis
Solid, lower hygroscopicity profile
Validate hydrolytic stability and shelf‑life
Corrosion‑Inhibiting Intumescent Coatings
Dual flame‑retardant/corrosion‑inhibition property (class‑level)
Confirm corrosion resistance in coating tests
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